molecular formula C11H8N2O B2618922 9H-pyrido[2,3-b]indol-7-ol CAS No. 1289189-35-0

9H-pyrido[2,3-b]indol-7-ol

Cat. No.: B2618922
CAS No.: 1289189-35-0
M. Wt: 184.198
InChI Key: CKPNYHOHCLLSAP-UHFFFAOYSA-N
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Description

9H-pyrido[2,3-b]indol-7-ol is a chemical compound with the molecular weight of 184.2 . It is also known by its IUPAC name, this compound .


Synthesis Analysis

A simple synthesis method of this compound has been described in a patent . The method involves a cascade reaction under acidic conditions using ortho-aminobenzene acetonitrile and alpha, beta-unsaturated ketone as raw materials .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H8N2O/c14-7-3-4-8-9-2-1-5-12-11(9)13-10(8)6-7/h1-6,14H, (H,12,13) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Mass Spectrometry Applications

β-carboline alkaloids, including 9H-pyrido[2,3-b]indol-7-ol, have been identified as useful matrices for UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). These compounds are effective for analyzing cyclic and acyclic oligosaccharides, as well as proteins of high molecular mass in both positive and negative ion modes. The use of β-carbolines provides high levels of sensitivity and resolution, particularly in the negative mode, for mass spectrometric analysis. Harmaline, a similar compound, exhibits excellent experimental reproducibility and effectiveness for analyzing high-mass proteins (Nonami et al., 1998).

Carcinogen Metabolism Study

UDP-Glucuronosyltransferases have been found to catalyze the binding of N-oxidized-2-Amino-9H-pyrido[2,3-b]indole, a tobacco carcinogen, to DNA. This study on the metabolism of AαC reveals that glucuronidation, which is generally a detoxication pathway, contributes to the genotoxicity of AαC, providing a biochemical mechanism for the elevated risk of liver and digestive tract cancers in smokers (Tang et al., 2012).

Potential in Antifilarial Chemotherapy

Substituted 9H-pyrido[3,4-b]indoles, including β-carbolines, have been identified as potential pharmacophores for designing macrofilaricidal agents. The structure-activity relationship analysis of these compounds suggests that specific substitutions at positions 1 and 3 in β-carbolines can enhance antifilarial activity. This has led to the development of new compounds with significant adulticidal and microfilaricidal actions against various filarial parasites (Srivastava et al., 1999).

Mutagenicity in Food Products

Studies have identified 2-amino-9H-pyrido[2,3-b]indole, a mutagen, in the pyrolysis products of soybean globulin. These findings are significant for understanding the potential health risks associated with the consumption of thermally processed protein-rich foods (Yoshida et al., 1978).

Corrosion Inhibition Studies

9H-pyrido[3,4-b]indole derivatives, such as norharmane and harmane, have been studied as inhibitors for steel corrosion in hydrochloric acid solutions. These compounds exhibit mixed-type inhibition properties and are adsorbed onto the steel surface, indicating their potential use in corrosion prevention technologies (Lebrini et al., 2010).

Research on Excited State Proton Transfer Mechanisms

The excited state multiple proton transfer (ESMPT) mechanism of 9H-pyrido[3,4-b]indole has been explored theoretically. This research provides insights into the proton relay process in the excited state and clarifies the mechanism, which is significant for understanding intermolecular multiple proton transfer interactions in biological and chemical science (Zhao et al., 2018).

Mechanism of Action

Mode of Action

The specific mode of action of 9H-pyrido[2,3-b]indol-7-ol The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by This compound It’s important to note that the effects of a compound on biochemical pathways can be complex and multifaceted, often involving multiple interactions and downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound Understanding these effects requires detailed study and analysis .

Properties

IUPAC Name

9H-pyrido[2,3-b]indol-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-7-3-4-8-9-2-1-5-12-11(9)13-10(8)6-7/h1-6,14H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPNYHOHCLLSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC3=C2C=CC(=C3)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289189-35-0
Record name 9H-pyrido[2,3-b]indol-7-ol
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